molecular formula C15H14F2OS B14036897 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol CAS No. 138508-63-1

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol

Katalognummer: B14036897
CAS-Nummer: 138508-63-1
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: BBYOLXAJJSQLQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a central sulfur atom, which is further connected to an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol typically involves the reaction of bis(4-fluorophenyl)methanol with ethanethiol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of ethanethiol and the carbon atom of bis(4-fluorophenyl)methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or the thioether linkage is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(4-fluorophenyl)methanol: A precursor in the synthesis of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol.

    Bis(4-fluorophenyl)methyl)thio)acetic acid: A related compound with similar structural features but different functional groups.

    N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with a thioether linkage and fluorinated phenyl groups.

Uniqueness

2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol is unique due to its combination of a thioether linkage and an ethan-1-ol moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

138508-63-1

Molekularformel

C15H14F2OS

Molekulargewicht

280.3 g/mol

IUPAC-Name

2-[bis(4-fluorophenyl)methylsulfanyl]ethanol

InChI

InChI=1S/C15H14F2OS/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15,18H,9-10H2

InChI-Schlüssel

BBYOLXAJJSQLQO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCCO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.